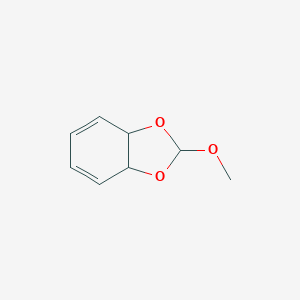

2-Methoxy-3a,7a-dihydro-1,3-benzodioxole

説明

Structure

3D Structure

特性

CAS番号 |

104286-28-4 |

|---|---|

分子式 |

C8H10O3 |

分子量 |

154.16 g/mol |

IUPAC名 |

2-methoxy-3a,7a-dihydro-1,3-benzodioxole |

InChI |

InChI=1S/C8H10O3/c1-9-8-10-6-4-2-3-5-7(6)11-8/h2-8H,1H3 |

InChIキー |

PJYWSYOUGQJTTB-UHFFFAOYSA-N |

SMILES |

COC1OC2C=CC=CC2O1 |

正規SMILES |

COC1OC2C=CC=CC2O1 |

同義語 |

1,3-Benzodioxole, 3a,7a-dihydro-2-methoxy- |

製品の起源 |

United States |

Synthetic Methodologies for 2 Methoxy 3a,7a Dihydro 1,3 Benzodioxole

Retrosynthetic Analysis and Strategic Disconnections for the Dihydrobenzodioxole Core

A retrosynthetic analysis of 2-Methoxy-3a,7a-dihydro-1,3-benzodioxole begins with the disconnection of the acetal (B89532) functional group. This C-O bond cleavage points to two key precursors: a 1,2-diol and a methoxy-substituted carbonyl equivalent. Given the dihydro nature of the benzodioxole ring, the diol precursor is identified as cis-cyclohexane-1,2-diol. This disconnection is strategically sound as the formation of cyclic acetals from 1,2-diols is a well-established and high-yielding transformation. The methoxycarbonyl equivalent can be derived from various reagents, such as trimethyl orthoformate or dimethoxy-dimethyl-aminomethane, which are commonly used for the formation of 2-alkoxy-1,3-dioxolanes.

Exploration of Precursor Synthesis and Functional Group Interconversions

The primary precursor for the synthesis of the dihydrobenzodioxole core is cis-cyclohexane-1,2-diol. This diol can be efficiently synthesized from cyclohexene (B86901) through a syn-dihydroxylation reaction. A common and reliable method for this transformation is the use of osmium tetroxide (OsO₄) as a catalyst in the presence of a stoichiometric co-oxidant such as N-methylmorpholine N-oxide (NMO). du.ac.in This reaction proceeds with high stereoselectivity to yield the desired cis-diol. du.ac.in

Alternatively, other methods for syn-dihydroxylation, such as the Woodward modification of the Prévost reaction, can be employed. This involves the reaction of the alkene with iodine and silver acetate (B1210297) in wet acetic acid to furnish the cis-diol monoacetate, which can then be hydrolyzed to the diol.

Classical Synthetic Approaches

Classical approaches to the synthesis of this compound would involve multi-step linear syntheses starting from readily available aromatic precursors, which are then subjected to reduction and functionalization.

Multi-Step Linear Syntheses from Aromatic Precursors

A plausible, albeit lengthy, linear synthesis could commence with catechol. Protection of the diol as a cyclic acetal, for instance, a benzylidene acetal, followed by Birch reduction of the aromatic ring would yield a cyclohexadiene derivative. Subsequent dihydroxylation of one of the double bonds and further functional group manipulations would be required to arrive at the target structure. However, such a route is often plagued by issues of regioselectivity and stereoselectivity, making it less efficient than convergent strategies.

Convergent Strategies for Assembling the Tricyclic System

In a typical procedure, cis-cyclohexane-1,2-diol is reacted with trimethyl orthoformate in the presence of a catalytic amount of a Brønsted acid, such as p-toluenesulfonic acid (PTSA) or a Lewis acid like boron trifluoride etherate (BF₃·OEt₂). lookchem.com The reaction is typically carried out in an inert solvent, and the removal of the methanol (B129727) byproduct, often by distillation, drives the equilibrium towards the formation of the desired 2-methoxy-1,3-dioxolane.

| Reactants | Reagent | Catalyst | Solvent | Conditions | Yield (%) |

| cis-cyclohexane-1,2-diol | Trimethyl orthoformate | PTSA (cat.) | Dichloromethane | Reflux, 24h | >90 |

| cis-cyclohexane-1,2-diol | Trimethyl orthoformate | BF₃·OEt₂ (cat.) | Diethyl ether | Room Temp, 4h | ~85 |

Modern and Green Synthetic Strategies

Modern synthetic methodologies focus on the development of more efficient, selective, and environmentally benign processes. This includes the use of novel catalytic systems and adherence to the principles of green chemistry.

Catalytic Approaches (e.g., Transition Metal-Catalyzed Cyclizations, Organocatalysis)

While transition metal-catalyzed cyclizations are more relevant for the synthesis of the aromatic benzodioxole core, organocatalysis offers a powerful tool for the acetalization step in the synthesis of this compound. rsc.orgrsc.org Chiral Brønsted acids, such as confined imidodiphosphoric acids, have been shown to be highly effective catalysts for asymmetric acetalization reactions, which could be applied to a kinetic resolution of a racemic diol if required. acs.orgacs.org

For the synthesis of the target molecule from the achiral cis-cyclohexane-1,2-diol, simpler organocatalysts can be employed. For instance, iodine has been reported as a mild and efficient catalyst for acetal formation under neutral conditions. This avoids the use of strong acids that can be corrosive and lead to side reactions. acs.orgnih.gov

Furthermore, green chemistry principles encourage the use of solvent-free conditions or environmentally benign solvents. researchgate.net The acetalization reaction can often be performed under solvent-free conditions, using one of the reagents as the solvent, which significantly reduces waste. researchgate.netrsc.org Photocatalytic methods for acetalization have also been developed, utilizing a photocatalyst and a light source to drive the reaction under mild conditions. rsc.org

| Reactants | Reagent | Catalyst | Solvent | Conditions | Green Aspects |

| cis-cyclohexane-1,2-diol | Trimethyl orthoformate | Iodine (cat.) | Neat | Room Temp, 1h | Solvent-free, mild catalyst |

| cis-cyclohexane-1,2-diol | Trimethyl orthoformate | Thioxanthenone | Acetonitrile | Visible light, 24h | Use of light as energy source |

Stereoselective and Enantioselective Synthesis Protocols

While specific, documented stereoselective and enantioselective syntheses for this compound are not readily found in the current literature, a plausible and scientifically sound synthetic strategy can be proposed based on well-established transformations in organic chemistry. Such a route would likely involve two key steps: the stereocontrolled dihydroxylation of a cyclohexadiene precursor, followed by the formation of the cyclic acetal.

A potential synthetic pathway could commence with 1,4-cyclohexadiene. The crucial step for introducing the required stereochemistry would be an asymmetric dihydroxylation reaction. The Sharpless asymmetric dihydroxylation, for instance, is a powerful method for the enantioselective synthesis of 1,2-diols from prochiral olefins. Utilizing a chiral osmium catalyst, this reaction can produce diols with high enantiomeric excess (ee).

Following the formation of the chiral diol, the subsequent step would be the cyclization with a suitable reagent to form the 2-methoxy-1,3-benzodioxole (B3278768) ring system. This can be achieved through an acid-catalyzed reaction with trimethyl orthoformate. The stereochemistry of the diol would be transferred to the final product, resulting in the desired diastereomer of this compound.

The choice of catalyst and reaction conditions in the dihydroxylation step is critical for achieving high stereoselectivity. A comparison of potential catalysts and their reported efficiencies in similar transformations is presented in the table below.

| Catalyst System | Reagent | Typical Enantiomeric Excess (ee) | Reference Reaction Type |

| AD-mix-α | OsO₄ (catalytic), K₃Fe(CN)₆ | >95% | Asymmetric dihydroxylation of olefins |

| AD-mix-β | OsO₄ (catalytic), K₃Fe(CN)₆ | >95% | Asymmetric dihydroxylation of olefins |

| Chiral Salen-Mn(III) complex | m-CPBA | 80-95% | Asymmetric epoxidation, followed by hydrolysis |

This table presents generalized data for the asymmetric dihydroxylation of prochiral olefins, which is a key proposed step in the synthesis of the target molecule.

Sustainable and Environmentally Benign Methodologies for Dihydrobenzodioxoles

In recent years, the principles of green chemistry have become increasingly important in the synthesis of organic compounds, including dihydrobenzodioxoles. numberanalytics.com These principles aim to reduce or eliminate the use and generation of hazardous substances. numberanalytics.com For the synthesis of dihydrobenzodioxoles, several sustainable and environmentally benign methodologies can be considered.

One approach is the use of greener solvents and catalysts. Traditional syntheses often employ hazardous solvents and strong acid catalysts. reachemchemicals.com A more sustainable alternative involves the use of biodegradable solvents or even solvent-free reaction conditions. reachemchemicals.com For the acetalization step in the proposed synthesis of this compound, solid acid catalysts, such as zeolites or ion-exchange resins, can be employed. These catalysts are often recyclable and less corrosive than their homogeneous counterparts.

Microwave-assisted organic synthesis (MAOS) is another green chemistry approach that can significantly reduce reaction times, improve yields, and lower energy consumption. numberanalytics.com The application of microwave irradiation to the acetal formation step could lead to a more efficient and environmentally friendly process.

Furthermore, the development of catalytic systems that can perform multiple transformations in a single pot (tandem or domino reactions) can enhance the sustainability of a synthetic route by reducing the number of workup and purification steps, thereby minimizing waste generation.

| Green Chemistry Approach | Application in Dihydrobenzodioxole Synthesis | Potential Benefits |

| Use of Green Solvents | Replacing chlorinated solvents with water, ethanol, or ionic liquids in reaction and purification steps. | Reduced toxicity and environmental impact. |

| Solid Acid Catalysts | Employing zeolites or ion-exchange resins for the acetalization reaction. | Catalyst recyclability, reduced corrosion, and easier product isolation. |

| Microwave-Assisted Synthesis | Application of microwave heating to accelerate the acetal formation. | Shorter reaction times, higher yields, and lower energy consumption. numberanalytics.com |

| Solvent-Free Reactions | Performing reactions without a solvent, for example, by grinding solid reactants. | Reduced solvent waste and simplified purification. simsonpharma.com |

Advanced Purification and Isolation Techniques for Complex Organic Molecules

The purification and isolation of complex organic molecules, particularly stereoisomers, often require advanced separation techniques to achieve high levels of purity. For a compound like this compound, which may be synthesized as a mixture of stereoisomers, the ability to separate these isomers is crucial.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are powerful tools for the separation and purification of complex mixtures. jocpr.com When dealing with enantiomers, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. A variety of CSPs are commercially available, allowing for the optimization of the separation for a specific compound.

Supercritical Fluid Chromatography (SFC) has emerged as a greener and often faster alternative to HPLC for chiral separations. chromatographyonline.com SFC uses supercritical carbon dioxide as the main component of the mobile phase, which is non-toxic and readily available. chromatographyonline.com The lower viscosity and higher diffusivity of supercritical fluids allow for faster separations with lower pressure drops. chromatographyonline.com This technique is particularly well-suited for the preparative separation of enantiomers. nih.gov

For the initial purification of the crude product, traditional techniques like column chromatography, distillation, and recrystallization are often employed. emu.edu.tr However, for the final separation of closely related stereoisomers, the advanced chromatographic techniques mentioned above are indispensable.

| Purification Technique | Principle of Separation | Application for Dihydrobenzodioxoles |

| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase. | Separation of enantiomers of this compound. |

| Supercritical Fluid Chromatography (SFC) | Partitioning between a stationary phase and a supercritical fluid mobile phase. | Rapid and environmentally friendly separation of stereoisomers. chromatographyonline.com |

| Preparative Thin-Layer Chromatography (Prep-TLC) | Separation on a layer of adsorbent material on a flat support. | Small-scale purification and isolation of reaction products. |

| Fractional Distillation | Separation based on differences in boiling points. | Purification of volatile intermediates or products under reduced pressure. emu.edu.tr |

Reactivity and Reaction Mechanisms of 2 Methoxy 3a,7a Dihydro 1,3 Benzodioxole

Electrophilic and Nucleophilic Substitution Patterns on the Benzodioxole Ring System

The 3a,7a-dihydro-1,3-benzodioxole ring system is fundamentally different from its aromatic counterpart, 1,3-benzodioxole (B145889). chemicalbook.comwikipedia.org The absence of a delocalized π-electron system means it does not undergo classical electrophilic aromatic substitution (SEAr) reactions such as nitration or Friedel-Crafts alkylation under standard conditions. wikipedia.orgmasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The reactivity of the ring is instead dominated by the carbon-carbon double bond, which behaves as a typical alkene, making it susceptible to electrophilic addition rather than substitution.

Nucleophilic substitution on the saturated carbon atoms of the ring is also not a favored pathway. The ring lacks a suitable leaving group and the sp3-hybridized carbons are not electrophilic enough to be attacked by nucleophiles without prior activation. Therefore, direct nucleophilic substitution on the carbocyclic framework is generally not observed.

Transformations Involving the Methoxy (B1213986) Group

The methoxy group at the C2 position is part of a cyclic acetal (B89532) functional group. researchgate.net The reactivity of this moiety is central to the molecule's chemistry, with transformations typically proceeding under acid-catalyzed conditions.

Derivatization and Cleavage Reactions of the Methoxy Moiety

The methoxy group can be readily cleaved or replaced, offering a route to functionalize the C2 position.

Cleavage (Hydrolysis): Acid-catalyzed hydrolysis, involving the addition of water, will attack the oxocarbenium ion intermediate. This leads to the formation of a hemiacetal, which is in equilibrium with the ring-opened hydroxy-formate ester, effectively cleaving the methoxy group and potentially leading to the decomposition of the cyclic structure. nih.govresearchgate.net

Derivatization (Transacetalization): In the presence of an acid catalyst and another alcohol (R'OH), the methoxy group can be exchanged for a different alkoxy group (-OR'). This transacetalization reaction proceeds via the same oxocarbenium ion intermediate, which is trapped by the new alcohol. This allows for the synthesis of various 2-alkoxy derivatives.

| Reaction Type | Reagents | Intermediate | Product Type |

| Cleavage | H₃O⁺ (aq. Acid) | Oxocarbenium ion | Hemiacetal / Ring-opened products |

| Derivatization | R'OH, H⁺ (catalyst) | Oxocarbenium ion | 2-Alkoxy-3a,7a-dihydro-1,3-benzodioxole |

Reactivity of the Dihydro-Portion of the 1,3-Benzodioxole Ring

The dihydro-portion of the ring contains a cyclohexene-like double bond, which is the primary site of reactivity for this part of the molecule. Its reactions are characteristic of electron-rich alkenes.

Ring Opening and Rearrangement Pathways

Acid-catalyzed conditions can promote not only reactions at the acetal center but also at the double bond. khanacademy.org Protonation of the double bond would generate a carbocation. This carbocation could be susceptible to rearrangement, potentially leading to more stable carbocationic species. Subsequent reaction with a nucleophile or elimination could lead to a variety of rearranged products. Ring-opening can also be initiated under acidic conditions, particularly if it leads to a stable, rearranged product. nih.govlibretexts.orgnih.govmasterorganicchemistry.comlibretexts.org For instance, a concerted reaction involving both the acetal and the double bond could lead to complex skeletal rearrangements.

Addition Reactions Across the Dihydro System

The carbon-carbon double bond readily undergoes electrophilic addition reactions. masterorganicchemistry.com The specific outcome, including regioselectivity and stereoselectivity, depends on the reagents and mechanism.

Halogenation: The reaction with halogens like bromine (Br₂) or chlorine (Cl₂) proceeds via a cyclic halonium ion intermediate. youtube.comkhanacademy.orgyoutube.com The subsequent attack by the halide ion occurs from the anti-face, resulting in the trans-dihalo product.

Hydroboration-Oxidation: This two-step sequence provides a method for the anti-Markovnikov hydration of the double bond. youtube.comwikipedia.orgnumberanalytics.comlibretexts.orgmasterorganicchemistry.com Borane (BH₃) adds across the double bond in a concerted, syn-addition. Subsequent oxidation with hydrogen peroxide (H₂O₂) in a basic solution replaces the boron atom with a hydroxyl group, yielding the cis-alcohol.

| Reaction | Reagents | Key Feature | Stereochemistry | Product |

| Halogenation | Br₂, CCl₄ | Electrophilic Addition | Anti-addition | trans-4,5-Dibromo-2-methoxy-hexahydro-1,3-benzodioxole |

| Hydroboration-Oxidation | 1. BH₃·THF2. H₂O₂, NaOH | Anti-Markovnikov Hydration | Syn-addition | cis-Hydroxy-2-methoxy-hexahydro-1,3-benzodioxole |

Pericyclic Reactions and Cycloadditions Involving the Dihydro-1,3-benzodioxole Core

The dihydro-1,3-benzodioxole core, a key structural feature of 2-Methoxy-3a,7a-dihydro-1,3-benzodioxole, is a cyclic diene that readily participates in pericyclic reactions, most notably cycloadditions. These reactions are powerful tools in synthetic organic chemistry for the construction of complex polycyclic systems. The reactivity of this diene system is exemplified by its participation in Diels-Alder reactions, a class of [4+2] cycloadditions.

A notable example involves the reaction of 2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole, an analogue of the title compound, with vinylene carbonate. This reaction yields isomeric cycloaddition products possessing a bicyclo[2.2.2]octane skeleton, which can serve as precursors for the synthesis of bishomoinositols, a class of glycosidase inhibitors. iastate.edu The reaction proceeds via a concerted mechanism, characteristic of pericyclic reactions, where the diene and the dienophile react in a single step through a cyclic transition state. iastate.edu The stereochemistry of the resulting bicyclic product is a key feature of the Diels-Alder reaction. researchgate.net

Another significant cycloaddition reaction involving the dihydro-1,3-benzodioxole core is photooxygenation. For instance, the diene unit of 2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole can undergo photooxygenation to form an unsaturated bicyclic endoperoxide. This endoperoxide is a versatile intermediate that can be further functionalized to synthesize compounds like bromo-conduritol-C.

The general reactivity of 1,3-cyclohexadiene (B119728) systems, to which the dihydro-1,3-benzodioxole core belongs, has been extensively studied. These dienes can undergo both [4+2] and [2+2] cycloaddition reactions. iastate.edusfu.ca The outcome of these reactions is often kinetically controlled, with the final products being determined by the initial stages of the reaction rather than thermodynamic stability. iastate.edu

| Diene | Dienophile/Reagent | Reaction Type | Product Skeleton | Reference |

| 2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole | Vinylene carbonate | Diels-Alder ([4+2] Cycloaddition) | Bicyclo[2.2.2]octane | iastate.edu |

| 2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole | Oxygen (light) | Photooxygenation | Unsaturated bicyclic endoperoxide |

Stereochemical Aspects of 2 Methoxy 3a,7a Dihydro 1,3 Benzodioxole

Identification of Chiral Centers and Elements of Chirality

The structure of 2-Methoxy-3a,7a-dihydro-1,3-benzodioxole contains three chiral centers, which are fundamental to its stereoisomerism. These centers are:

C2: The acetal (B89532) carbon atom, bonded to the methoxy (B1213986) group and two oxygen atoms of the dioxole ring.

C3a: One of the two bridgehead carbon atoms where the six-membered and five-membered rings are fused.

C7a: The second bridgehead carbon atom involved in the ring fusion.

The presence of these three stereocenters means that the compound can exist as 2³ = 8 possible stereoisomers.

A primary element of chirality arises from the fusion of the two rings. The relative orientation of the hydrogen atoms at the bridgehead carbons (C3a and C7a) can be either on the same side of the molecule (cis-fused) or on opposite sides (trans-fused). This cis/trans isomerism represents a form of diastereomerism.

Within each of these diastereomeric series (cis and trans), further stereoisomerism exists due to the chirality at the C2 position. The methoxy group at C2 can be oriented in two different ways relative to the fused ring system, leading to another layer of diastereomers and their corresponding enantiomers. Consequently, the stereochemical analysis of this molecule involves considering both the ring fusion geometry and the configuration at the substituted acetal carbon.

Diastereoselectivity and Enantioselectivity in Synthetic Reactions

While specific synthetic routes for this compound are not extensively documented, the stereochemical outcomes of reactions used to form analogous fused heterocyclic systems are well-studied. Cycloaddition reactions, such as the Diels-Alder and 1,3-dipolar cycloadditions, are powerful methods for constructing such ring systems with high stereocontrol.

The diastereoselectivity in these reactions is often governed by the stereochemistry of the reactants and the reaction conditions. For example, in 1,3-dipolar cycloadditions of nitrile oxides to chiral homoallylic alcohols, the inherent chirality of the alcohol directs the approach of the nitrile oxide, leading to a preference for one diastereomer over another. The use of coordinating metal ions, such as magnesium, can enhance this selectivity by organizing the transition state. nih.gov

Similarly, intramolecular Diels-Alder reactions, which could be envisioned to form the 3a,7a-dihydro-1,3-benzodioxole core, are known to be highly diastereoselective. nih.gov The geometry of the tether connecting the diene and dienophile dictates the facial selectivity of the cycloaddition, often resulting in the formation of a single diastereomer. nih.gov Enantioselectivity can be introduced by using chiral catalysts or auxiliaries that differentiate between the two faces of the dienophile or diene.

Table 1: Factors Influencing Stereoselectivity in Analogous Cycloaddition Reactions (Data derived from studies on related heterocyclic syntheses)

| Reaction Type | Controlling Factor | Example of Influence | Outcome |

| 1,3-Dipolar Cycloaddition | Chiral auxiliary on alkene | Directs incoming dipole to one face | High diastereoselectivity nih.gov |

| 1,3-Dipolar Cycloaddition | Lewis acid (e.g., Mg²⁺) | Chelates with substrate, rigidifies transition state | Increased diastereoselectivity nih.gov |

| Intramolecular Diels-Alder | Dienophile geometry (E/Z) | Pre-determines relative stereochemistry in product | High diastereoselectivity nih.gov |

| Intramolecular Diels-Alder | Tether length/rigidity | Restricts conformational freedom | Favors specific diastereomeric products nih.gov |

Conformational Analysis of the Dihydrobenzodioxole Ring and its Energetic Landscape

The three-dimensional shape and conformational flexibility of the this compound ring system are critical to its properties. The structure is analogous to other fused bicyclic systems, such as decalin (fused six-membered rings) and octahydropentalene (fused five-membered rings). biomedres.usmasterorganicchemistry.com

The six-membered dihydro-benzene portion of the molecule is expected to adopt a half-chair or boat-like conformation, depending on the substitution and the nature of the ring fusion. The five-membered dioxolane ring is not planar and typically adopts a puckered conformation, most commonly an envelope or a half-chair (twist) form. In a related crystal structure of a substituted 2H-1,3-benzodioxole, the five-membered ring was found to exist in an envelope conformation, with one of the carbon atoms acting as the "flap" out of the plane of the other four atoms. nih.gov

The energetic landscape is heavily influenced by the cis or trans nature of the ring fusion.

trans-fused isomers: These are expected to be conformationally rigid and "locked," similar to trans-decalin. Ring flipping is not possible without breaking bonds. masterorganicchemistry.com This rigidity results in a well-defined, low-energy conformation.

cis-fused isomers: These isomers are conformationally mobile and can undergo ring flipping, where the entire fused system inverts its conformation. masterorganicchemistry.comwillingdoncollege.ac.in This flexibility means the molecule exists as a dynamic equilibrium of two interconverting chair-like conformers for the six-membered ring. The cis-fused structure is generally higher in energy than the trans-fused counterpart due to steric strain, specifically gauche-butane type interactions. masterorganicchemistry.com

The methoxy group at the C2 position will also influence the conformational preference, favoring an orientation (axial or equatorial with respect to the dioxolane ring) that minimizes steric interactions.

Table 2: Conformational Details from a Related Tetrahydro-1,3-benzodioxole Crystal Structure

| Feature | Description | Reference |

| Ring System | (3aR,4R,7R,7aS)-tetrahydro-7-hydroxy-2,2-dimethyl-1,3-benzodioxole derivative | researchgate.net |

| Five-membered Ring Conformation | Envelope | nih.gov |

| Ring Fusion | cis-fused | researchgate.net |

| Puckering Descriptor | The methylene C atom acts as the flap in the envelope. | nih.gov |

Influence of Substituents and Reaction Conditions on Stereochemical Outcomes

Substituents and reaction conditions play a decisive role in controlling the stereochemical outcome of synthetic reactions leading to dihydrobenzodioxole structures. As observed in analogous systems, directing groups, such as hydroxyl or other Lewis-basic functionalities on a reactant, can chelate to metal catalysts or reagents, thereby blocking one face of the molecule and directing attack to the opposite face. nih.gov This is a common strategy for achieving high diastereoselectivity in cycloaddition and hydrogenation reactions.

Reaction conditions such as temperature, solvent, and the choice of catalyst are also critical.

Temperature: Lower temperatures generally increase selectivity by favoring the pathway with the lowest activation energy, thus kinetically selecting for a specific stereoisomer.

Catalysts: The use of chiral Lewis acids or organocatalysts can create a chiral environment around the reactants, leading to enantioselective transformations where one enantiomer is formed preferentially.

Additives: As seen in nitrile oxide cycloadditions, the addition of magnesium salts can enhance diastereoselectivity by creating a more ordered transition state. nih.gov

In the context of forming this compound, a hypothetical Diels-Alder reaction would be sensitive to these factors. Electron-donating or withdrawing substituents on the diene or dienophile would alter the electronic nature of the reaction and could influence the endo/exo selectivity, which in turn defines the relative stereochemistry of the product.

Advanced Methodologies for Stereochemical Assignment

The unambiguous determination of the complex stereochemistry of molecules like this compound relies on advanced analytical techniques.

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule, including the relative and absolute configuration of all chiral centers. nih.gov By analyzing the diffraction pattern of a crystalline sample, a precise model of the molecule can be generated, revealing bond lengths, angles, and the exact spatial arrangement of atoms. This technique provides incontrovertible proof of stereochemistry, such as confirming a cis or trans ring fusion. mdpi.commdpi.com

Chiroptical Spectroscopy: Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful non-destructive methods for studying chiral molecules. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light. The resulting spectrum is unique to a specific enantiomer and can be used to assign the absolute configuration by comparing experimental data with theoretical calculations.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used technique for separating enantiomers. nih.govresearchgate.net This method allows for both the analytical quantification of the enantiomeric excess (ee) or purity of a sample and the preparative separation of enantiomers for further study. nih.govmdpi.com

Theoretical and Computational Chemistry of 2 Methoxy 3a,7a Dihydro 1,3 Benzodioxole

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its chemical properties and reactivity. Methods like Density Functional Theory (DFT) are commonly used to analyze the electronic structure of organic compounds. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. mdpi.com

A large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests that a molecule is more reactive. researchgate.net For 2-Methoxy-3a,7a-dihydro-1,3-benzodioxole, the HOMO is expected to be localized primarily on the electron-rich oxygen atoms and the π-system of the dihydro-benzodioxole ring, while the LUMO would be distributed over the molecule, representing regions susceptible to nucleophilic attack.

Computational studies would typically calculate the energies of these orbitals (EHOMO and ELUMO) to determine the energy gap and other related quantum chemical descriptors that predict reactivity. mdpi.comresearchgate.net

Table 1: Illustrative Quantum Chemical Reactivity Descriptors

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates the molecule's reactivity and stability. A smaller gap signifies higher reactivity. researchgate.net |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Measures the resistance to change in electron distribution. Hard molecules have a large energy gap. mdpi.com |

| Chemical Softness (S) | S = 1/η | The reciprocal of hardness. Soft molecules are more polarizable and reactive. researchgate.net |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. researchgate.net |

Note: This table describes the parameters derived from HOMO-LUMO analysis; specific calculated values for this compound are dependent on the chosen computational method and basis set.

Molecular Electrostatic Potential (MEP), also known as an electrostatic potential energy map, is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. libretexts.org It helps in identifying the electron-rich and electron-poor regions, which are crucial for predicting how molecules will interact with each other. libretexts.orgresearchgate.net

The MEP is mapped onto the electron density surface of the molecule, using a color scale to represent different potential values.

Red/Yellow Regions: Indicate negative electrostatic potential, representing electron-rich areas that are susceptible to electrophilic attack. researchgate.net

Blue Regions: Indicate positive electrostatic potential, representing electron-poor areas that are prone to nucleophilic attack. researchgate.net

Green Regions: Represent areas of neutral or very low potential.

For this compound, an MEP analysis would be expected to show significant negative potential (red/yellow) around the oxygen atoms of the dioxole and methoxy (B1213986) groups due to the high electronegativity and lone pairs of electrons on these atoms. The hydrogen atoms would exhibit a positive potential (blue). This visualization provides a clear picture of the molecule's polarity and its likely sites for intermolecular interactions. walisongo.ac.id

Reaction Pathway Simulations and Transition State Characterization

Computational chemistry allows for the simulation of chemical reactions, providing detailed insights into reaction mechanisms that can be difficult to obtain experimentally. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products.

This process involves:

Locating Stationary Points: Identifying the structures of reactants, products, and any intermediates.

Characterizing Transition States (TS): Finding the highest energy point along the reaction coordinate, which represents the activation energy barrier. The TS is a saddle point on the potential energy surface and its structure provides crucial information about the bond-making and bond-breaking processes.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate.

For this compound, these simulations could be used to study reactions such as hydrolysis, oxidation, or cycloadditions. The calculations would reveal the step-by-step mechanism and the energy barriers involved, helping to predict the feasibility and outcome of a given reaction.

Density Functional Theory (DFT) Studies for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying medium-sized organic molecules. nih.gov

Geometry Optimization: Before any properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. Geometry optimization is a computational process that finds the minimum energy conformation of a molecule. nih.gov Using a functional like B3LYP and a basis set such as 6-311G(d,p), the bond lengths, bond angles, and dihedral angles of this compound can be precisely calculated. nih.govresearchgate.net The resulting optimized geometry corresponds to the most stable arrangement of the atoms in the gas phase.

Spectroscopic Property Prediction: Once the geometry is optimized, DFT can be used to predict various spectroscopic properties. These theoretical spectra are invaluable for interpreting and confirming experimental data. epstem.netnih.gov

Infrared (IR) Spectroscopy: Frequency calculations can predict the vibrational modes of the molecule, which correspond to the peaks in an IR spectrum. This helps in assigning experimental bands to specific functional group vibrations. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method is often used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. epstem.net These calculated values can be correlated with experimental data to aid in structure elucidation.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations provide a static, minimum-energy picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

This technique is particularly useful for:

Conformational Sampling: this compound may have multiple low-energy conformations due to the flexibility of the dihydro-benzodioxole ring and the rotation of the methoxy group. MD simulations can explore the potential energy surface to identify the most populated conformations and the energy barriers between them.

Intermolecular Interactions: By simulating the molecule in the presence of solvent molecules or other reactants, MD can provide detailed information about non-covalent interactions, such as hydrogen bonding and van der Waals forces. ijcce.ac.ir This is crucial for understanding its behavior in solution and its ability to interact with biological targets.

Predictive Modeling for Reactivity and Stability based on Computational Parameters

The various parameters obtained from theoretical calculations can be integrated to build a comprehensive model that predicts the reactivity and stability of this compound.

Reactivity Prediction: The HOMO-LUMO gap is a primary indicator of global reactivity. mdpi.com A smaller gap suggests the molecule is more likely to participate in chemical reactions. The MEP map identifies the specific sites for electrophilic and nucleophilic attack, predicting regioselectivity in reactions. researchgate.net Global reactivity descriptors like hardness and softness further refine these predictions. researchgate.net

By combining these computational approaches, a detailed theoretical profile of this compound can be constructed, providing valuable insights that complement and guide experimental research.

2 Methoxy 3a,7a Dihydro 1,3 Benzodioxole As a Synthetic Intermediate

Utility as a Precursor in the Synthesis of Complex Heterocyclic Scaffolds

The dihydro-benzodioxole moiety of 2-Methoxy-3a,7a-dihydro-1,3-benzodioxole is a masked diene, which can be unveiled under specific reaction conditions to participate in various cycloaddition reactions. This reactivity is particularly valuable in the construction of complex heterocyclic scaffolds. The methoxy (B1213986) group at the 2-position of the dioxolane ring makes this acetal (B89532) sensitive to acidic conditions, allowing for the controlled release of the diol and subsequent transformations.

One of the primary applications of this intermediate is in Diels-Alder reactions. The cis-disposed double bonds within the six-membered ring can react with a variety of dienophiles to afford bicyclic systems with a high degree of stereocontrol. The oxygen functionalities inherited from the dihydro-benzodioxole precursor provide valuable handles for further synthetic manipulations. For instance, reaction with nitrogen-containing dienophiles, such as imines or azodicarboxylates, can lead to the formation of complex nitrogen-containing heterocyclic frameworks that are prevalent in many biologically active molecules.

The general strategy involves the in situ generation of the diene from the protected this compound, which then undergoes a [4+2] cycloaddition. The resulting cycloadducts, containing the preserved oxygenation pattern, can be further elaborated to access a diverse range of heterocyclic core structures.

Table 1: Examples of Heterocyclic Scaffolds Derived from Dihydro-benzodioxole Intermediates

| Dienophile | Resulting Heterocyclic Scaffold | Potential Applications |

|---|---|---|

| Maleic Anhydride | Substituted Phthalic Anhydride Derivatives | Polymer Chemistry, Fine Chemicals |

| N-Phenylmaleimide | Imide-containing Bicyclic Systems | Pharmaceutical Scaffolds |

Strategic Application in Total Synthesis of Related Natural Products

The strategic application of this compound and its conceptual precursors, cyclohexadiene-diols, is evident in the total synthesis of various natural products. The inherent stereochemistry of the diol precursor, often derived from microbial oxidation of aromatic compounds, can be effectively transferred to the final target molecule, making this a powerful tool in asymmetric synthesis.

In the context of total synthesis, the dihydro-benzodioxole serves as a protecting group for the vicinal diol, allowing for selective reactions on other parts of the molecule. More importantly, the diene system can be manipulated through various transformations such as epoxidation, dihydroxylation, and cyclopropanation to build complex and highly oxygenated carbocyclic cores found in many natural products.

For example, the synthesis of various cyclitols and their derivatives often proceeds through intermediates where a diene system is protected in a similar fashion. The subsequent stereoselective functionalization of the double bonds, followed by deprotection, affords the target natural products with high stereopurity. While direct literature citing "this compound" in a completed total synthesis is limited, the synthetic strategy of protecting a cyclohexadiene-diol as an acetal is a well-established method. This approach allows for the controlled, stepwise introduction of functionality, which is a hallmark of elegant total synthesis design.

Development of Diverse Derivatives and Analogues through Functionalization of the Core Structure

The core structure of this compound provides multiple sites for functionalization, enabling the development of a wide array of derivatives and analogues. The double bonds within the six-membered ring are susceptible to a variety of electrophilic additions.

Key functionalization reactions include:

Epoxidation: Treatment with peroxy acids can selectively epoxidize one or both of the double bonds, leading to the formation of mono- or bis-epoxides. These epoxides are versatile intermediates that can be opened by various nucleophiles to introduce new functional groups with defined stereochemistry.

Dihydroxylation: Osmylation or other dihydroxylation methods can convert the double bonds into vicinal diols, further increasing the oxygenation pattern of the molecule.

Cyclopropanation: Reaction with carbenes or carbenoids can lead to the formation of cyclopropyl derivatives, which can be useful in the synthesis of conformationally constrained analogues of natural products.

Hydrogenation: Catalytic hydrogenation can be used to selectively reduce one or both of the double bonds, providing access to saturated and partially saturated carbocyclic frameworks.

The ability to perform these transformations on the protected diene allows for the generation of a library of complex building blocks that can be used in the synthesis of diverse molecular entities.

Table 2: Functionalization Reactions of the Dihydro-benzodioxole Core

| Reagent | Reaction Type | Product Class |

|---|---|---|

| m-CPBA | Epoxidation | Mono- and Bis-epoxides |

| OsO4/NMO | Dihydroxylation | Tetrol Precursors |

| CH2I2/Zn-Cu | Cyclopropanation | Bicyclo[4.1.0]heptane Derivatives |

Role in the Synthesis of Scaffold Libraries for Chemical Research

The versatility of this compound and its derivatives makes it an attractive starting point for the synthesis of scaffold libraries for chemical research, particularly in the context of drug discovery. Diversity-oriented synthesis (DOS) strategies can leverage the multiple reactive sites of this intermediate to rapidly generate a collection of structurally diverse small molecules.

By combining the functionalization reactions mentioned previously with a variety of coupling partners, a multitude of unique molecular scaffolds can be accessed. For example, the diene can undergo Diels-Alder reactions with a library of dienophiles to produce a range of bicyclic adducts. Each of these adducts, with their distinct substitution patterns, can then be further diversified through reactions of the remaining functional groups.

This approach allows for the systematic exploration of chemical space around a central core structure. The resulting libraries of compounds can then be screened for biological activity, potentially leading to the discovery of new therapeutic agents. The ability to generate complex and three-dimensional scaffolds from a relatively simple starting material is a significant advantage in modern chemical biology and medicinal chemistry.

Advanced Analytical Techniques for Characterization in Academic Research

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a molecule's elemental composition. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm). This precision allows for the calculation of a unique molecular formula. For 2-Methoxy-3a,7a-dihydro-1,3-benzodioxole, with a chemical formula of C8H10O3, HRMS would confirm the exact mass, distinguishing it from other isomers or compounds with the same nominal mass. chembk.com

Beyond molecular formula confirmation, mass spectrometry is used to analyze the fragmentation pathways of a molecule upon ionization. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can provide insight into the compound's structure by observing the masses of the fragments produced. nih.gov While specific fragmentation data for this compound is not detailed in the provided results, analysis of related 1,3-benzodioxole (B145889) structures shows characteristic fragmentation patterns that can be used for identification and structural verification. nih.govgovinfo.gov The fragmentation pattern helps to piece together the molecular structure, corroborating data from other analytical methods.

Table 1: HRMS Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C8H10O3 |

| Exact Mass | 154.0630 g/mol |

| Analysis Technique | Electrospray Ionization (ESI) or similar |

| Primary Application | Molecular Formula Confirmation |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation (e.g., 1D, 2D NMR, Dynamic NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides information on the chemical environment, connectivity, and spatial relationships of atoms.

1D NMR (¹H and ¹³C):

¹H NMR: This experiment identifies the different types of protons in the molecule and their relative numbers. For this compound, distinct signals would be expected for the methoxy (B1213986) (-OCH3) protons, the protons on the dihydro-benzodioxole ring, and the proton at the C2 position. The chemical shifts (δ) and spin-spin coupling patterns provide information about the electronic environment and neighboring protons.

¹³C NMR: This experiment identifies the different types of carbon atoms. Signals would be observed for the methoxy carbon, the carbons of the dihydroaromatic ring, and the acetal (B89532) carbon (C2). rsc.orgchemicalbook.com

2D NMR (COSY, HMQC, HMBC): To definitively assign all proton and carbon signals, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling, identifying which protons are adjacent to one another in the molecular structure. ugm.ac.id

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of a carbon signal based on its attached proton's signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of the molecular skeleton and confirming the placement of functional groups. ugm.ac.id

Dynamic NMR could be used to study conformational changes or restricted bond rotations within the molecule, although specific studies on this compound were not identified.

Table 2: Predicted NMR Data for this compound

| Nucleus | Experiment | Predicted Chemical Shift Range (ppm) | Information Gained |

|---|---|---|---|

| ¹H | 1D NMR | 3.0 - 4.5 (-OCH3), 5.0 - 6.5 (olefinic & acetal H) | Chemical environment of protons |

| ¹³C | 1D NMR | 50 - 60 (-OCH3), 100 - 140 (olefinic & acetal C) | Chemical environment of carbons |

| ¹H-¹H | COSY | N/A | Connectivity between adjacent protons |

| ¹H-¹³C | HMQC/HMBC | N/A | Connectivity between C and H atoms |

Vibrational Spectroscopy (FTIR, FT-Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by probing its vibrational modes.

FTIR Spectroscopy: In the FTIR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. Strong C-O stretching vibrations are expected from the ether and acetal functionalities. C-H stretching vibrations from both sp3 and sp2 hybridized carbons would appear around 3000 cm⁻¹. The C=C stretching of the dihydroaromatic ring would also be visible in the 1650-1550 cm⁻¹ region. researchgate.net

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FTIR. While strong dipole changes result in intense FTIR bands, strong changes in polarizability lead to intense Raman signals. For this molecule, the C=C double bonds of the ring system would likely produce a strong Raman signal.

These techniques are also sensitive to intermolecular interactions, such as hydrogen bonding, although none are expected for this specific molecule in its pure state. ijcce.ac.ir The combined use of FTIR and FT-Raman provides a comprehensive vibrational fingerprint of the molecule. mdpi.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (sp2) | FTIR/FT-Raman | 3100 - 3000 |

| C-H Stretch (sp3) | FTIR/FT-Raman | 3000 - 2850 |

| C=C Stretch | FTIR/FT-Raman | 1650 - 1550 |

| C-O Stretch (Acetal/Ether) | FTIR | 1250 - 1050 |

X-ray Crystallography for Definitive Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be grown. This technique provides definitive information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity established by NMR. researchgate.net

For chiral molecules like this compound, which has stereocenters at the 3a and 7a positions, X-ray crystallography can determine the absolute configuration without ambiguity. nih.govnih.gov By analyzing the anomalous dispersion of X-rays, the absolute arrangement of atoms in space can be established, which is critical in fields such as stereoselective synthesis and medicinal chemistry. researchgate.netrsc.org

The resulting crystal structure also reveals how molecules pack together in the crystal lattice, providing insight into intermolecular forces that govern the solid-state properties of the compound. nih.govnih.gov

Table 4: Representative Crystal Structure Data Parameters

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Z Value | Number of molecules per unit cell |

| Resolution | A measure of the level of detail (Å) |

| R-factor | An indicator of the quality of the structural model |

Advanced Chromatographic Techniques for High-Purity Compound Isolation and Reaction Mixture Analysis

Advanced chromatographic techniques are essential for both the purification of synthesized compounds and the analysis of complex reaction mixtures.

High-Purity Compound Isolation: Techniques like column chromatography and High-Performance Liquid Chromatography (HPLC) are used to separate the target compound from starting materials, byproducts, and other impurities. The choice of stationary phase (e.g., silica (B1680970) gel, C18) and mobile phase is optimized to achieve high resolution and yield a sample of >99% purity, which is necessary for accurate characterization by other analytical methods.

Reaction Mixture Analysis: Gas Chromatography (GC) and HPLC are routinely used to monitor the progress of a chemical reaction. By taking small aliquots from the reaction mixture over time, researchers can determine the consumption of reactants and the formation of products. When coupled with a detector like a mass spectrometer (GC-MS) or a diode-array detector (HPLC-DAD), these techniques can help identify intermediates and byproducts, providing valuable information for reaction optimization.

Derivatives and Analogues of 2 Methoxy 3a,7a Dihydro 1,3 Benzodioxole: Synthesis and Chemical Properties

Synthetic Routes to Substituted 2-Methoxy-3a,7a-dihydro-1,3-benzodioxoles

The synthesis of substituted 2-Methoxy-3a,7a-dihydro-1,3-benzodioxoles is not as extensively documented as that of their aromatic counterparts. However, established methods for the formation of related dihydrobenzofuran and dioxolane systems can provide valuable insights. A plausible and versatile approach involves the Diels-Alder reaction between a substituted 1,2-benzoquinone and a vinyl ether. The electronic nature and steric hindrance of the substituents on both the diene and dienophile would be critical in controlling the regioselectivity and stereoselectivity of the cycloaddition.

Another potential route could involve the cyclization of a suitably functionalized cyclohexane-1,2-diol derivative. For instance, the reaction of a protected cyclohexane-1,2-diol with a methoxy-containing electrophile could lead to the formation of the desired dihydrobenzodioxole ring system. The choice of protecting groups and the specific reaction conditions would be crucial to achieving high yields and selectivity.

| Starting Materials | Reaction Type | Key Intermediates | Potential Products |

| Substituted 1,2-benzoquinone, Vinyl ether | Diels-Alder Cycloaddition | Cycloadduct | Substituted 2-Methoxy-3a,7a-dihydro-1,3-benzodioxole |

| Protected cyclohexane-1,2-diol, Methoxy (B1213986) electrophile | Intramolecular Cyclization | Alkoxy intermediate | Substituted this compound |

Chemical Modifications of the Methoxy Group and its Influence on Reactivity

The methoxy group at the 2-position of the dihydrobenzodioxole ring is a key functional handle that can be modified to influence the compound's reactivity and properties. Cleavage of the methyl ether to the corresponding alcohol can be achieved using standard reagents such as boron tribromide or trimethylsilyl iodide. The resulting hydroxyl group can then be further functionalized. For example, it can be acylated to form esters, alkylated to introduce different ether linkages, or oxidized to a carbonyl group, thereby opening up a wide range of synthetic possibilities.

The electronic nature of the substituent at the 2-position significantly impacts the stability and reactivity of the acetal (B89532) moiety. Electron-withdrawing groups would be expected to destabilize the acetal, making it more susceptible to hydrolysis, while electron-donating groups would enhance its stability. This modulation of reactivity is a powerful tool for controlling subsequent chemical transformations.

Studies on Ring Expansion and Contraction of the Dioxole Moiety

The manipulation of the five-membered dioxole ring within the this compound framework can lead to the formation of novel heterocyclic systems. While specific studies on this particular scaffold are scarce, general principles of ring expansion and contraction can be applied. For instance, a Tiffeneau-Demjanov rearrangement could potentially be employed to expand the dioxole ring to a six-membered 1,4-dioxane ring. This would involve the conversion of the 2-methoxy group to a leaving group and subsequent rearrangement.

Ring contraction of the dioxole moiety is a more challenging transformation. One hypothetical approach could involve a photochemical rearrangement or a multi-step sequence involving oxidative cleavage of the dioxole ring followed by recyclization to a smaller ring system. These transformations, while not yet reported for this specific compound, represent exciting avenues for future research.

Formation and Reactivity of Fused Polycyclic Systems Incorporating the Benzodioxole Unit

The dihydrobenzodioxole core can serve as a building block for the synthesis of more complex, fused polycyclic systems. Intramolecular reactions, such as a Friedel-Crafts-type cyclization from a substituent on the cyclohexane ring onto an appended aromatic ring, could lead to the formation of tetracyclic structures. Furthermore, the double bond within the cyclohexane moiety can participate in cycloaddition reactions, such as [4+2] or [2+2] cycloadditions, with suitable reaction partners to construct intricate polycyclic frameworks.

Exploration of Stereoisomeric and Enantiomeric Analogues

The this compound core contains multiple stereocenters, leading to the possibility of various stereoisomers. The relative stereochemistry of the substituents on the cyclohexane ring and the anomeric center at the 2-position can be controlled during the synthesis, for example, through the use of stereoselective Diels-Alder reactions or chiral auxiliaries.

Future Research Directions and Unaddressed Challenges

Development of Novel and Highly Efficient Synthetic Transformations

The development of efficient and stereoselective synthetic routes to dihydrobenzodioxole scaffolds is a primary challenge. While general methods for the synthesis of related bicyclic acetals exist, transformations tailored to substituted dihydrobenzodioxoles are less common. Future research should focus on pioneering novel synthetic strategies that offer high yields, operational simplicity, and control over stereochemistry.

Key Research Objectives:

Asymmetric Catalysis: The development of catalytic asymmetric methods to directly access enantiomerically pure dihydrobenzodioxoles is a significant hurdle. Exploration of chiral catalysts, including transition metal complexes and organocatalysts, could provide pathways to these valuable compounds.

Multicomponent Reactions: Designing one-pot, multicomponent reactions for the assembly of the dihydrobenzodioxole core would offer a streamlined and atom-economical approach. Such strategies would enable the rapid generation of diverse derivatives for screening and optimization.

Green Chemistry Approaches: The implementation of environmentally benign synthetic methods, such as those utilizing visible-light photocatalysis or electrocatalysis, represents a critical future direction. These approaches could offer milder reaction conditions and reduce reliance on hazardous reagents.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Asymmetric Catalysis | Access to enantiopure compounds. | Catalyst design and optimization for high stereoselectivity. |

| Multicomponent Reactions | Increased efficiency and molecular diversity. | Control of chemoselectivity and diastereoselectivity. |

| Green Chemistry | Reduced environmental impact. | Development of efficient and robust catalytic systems. |

Elucidation of Undiscovered Reactivity Patterns and Mechanistic Complexities

A thorough understanding of the reactivity of 2-Methoxy-3a,7a-dihydro-1,3-benzodioxole is fundamental to its application. The interplay of the methoxy (B1213986) group, the dihydro-dioxole ring, and the fused ring system likely gives rise to unique chemical behaviors that are yet to be discovered.

Future investigations should aim to map the reactivity of this scaffold, exploring its susceptibility to various reagents and reaction conditions. Mechanistic studies will be paramount in unraveling the intricate pathways of these transformations. For instance, the formation of dioxins, a class of persistent organic pollutants, can occur through gas-phase reactions involving chlorinated phenoxy radicals, highlighting the importance of understanding the reaction mechanisms of related compounds.

Application of Emerging Technologies in Organic Synthesis and Spectroscopic Characterization

Modern technologies offer powerful tools for both the synthesis and analysis of complex molecules. The application of these technologies to the study of this compound will be instrumental in overcoming existing challenges.

Emerging Technologies and Their Applications:

High-Throughput Screening (HTS): HTS methodologies can accelerate the discovery of optimal reaction conditions and novel catalysts for the synthesis of dihydrobenzodioxole derivatives. This approach allows for the rapid evaluation of large libraries of catalysts and reaction parameters.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This technology can enhance reaction efficiency, safety, and scalability for the synthesis of the target compound.

Advanced Spectroscopic Techniques: In-situ spectroscopic methods, such as real-time infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, can provide invaluable insights into reaction mechanisms by allowing for the direct observation of reaction intermediates.

Rational Design of Novel Dihydrobenzodioxole Systems based on Computational Predictions

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new chemical entities. The application of computational methods to the study of dihydrobenzodioxoles can guide experimental efforts and accelerate the discovery of molecules with desired functionalities.

Computational Approaches:

Density Functional Theory (DFT) Calculations: DFT can be employed to predict the geometric and electronic structures of this compound and its derivatives. These calculations can also be used to model reaction pathways and predict the stability of intermediates and transition states.

Molecular Docking and Dynamics: For potential biological applications, molecular docking and dynamics simulations can be used to predict the binding affinity and mode of interaction of dihydrobenzodioxole derivatives with specific protein targets. This can aid in the design of new therapeutic agents. For example, computational studies have been used to design 2,3-dihydrobenzofuran derivatives as potential inhibitors of specific enzymes. nih.gov

| Computational Method | Application in Dihydrobenzodioxole Research |

| Density Functional Theory (DFT) | Prediction of molecular properties and reaction mechanisms. |

| Molecular Docking | Identification of potential biological targets. |

| Molecular Dynamics | Simulation of ligand-protein interactions. |

Methodological Advancements for Investigating Reaction Intermediates and Transition States

The direct observation and characterization of transient species such as reaction intermediates and transition states are crucial for a deep understanding of reaction mechanisms. However, the short lifetimes of these species make their study exceptionally challenging.

Future research should focus on the development and application of advanced experimental techniques to probe these elusive species in reactions involving dihydrobenzodioxoles. The coupling of rapid-mixing techniques, such as stopped-flow, with sensitive spectroscopic methods can enable the real-time monitoring of fast reactions. perkinelmer.com Furthermore, advanced mass spectrometry techniques can be used to generate and study reactive intermediates in the gas phase, providing fundamental insights into their intrinsic properties and reactivity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methoxy-3a,7a-dihydro-1,3-benzodioxole, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via photooxygenation of diene precursors followed by halogenation. For example, 2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole undergoes photooxygenation to form unsaturated bicyclic endoperoxides, which are brominated and further reduced to yield derivatives like conduritol-C frameworks . Optimization involves controlling reaction temperature (e.g., 0–5°C for bromine addition) and purification via chromatography or recrystallization.

Q. How is the structural identity of this compound confirmed experimentally?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical. For example, substituent positions (e.g., methoxy groups) are verified via ¹H NMR coupling patterns, while HRMS confirms molecular weight (±2 ppm accuracy). X-ray diffraction (XRD) may resolve stereochemistry in crystalline derivatives .

Q. What natural sources or isolation methods are reported for benzodioxole derivatives?

- Answer : Benzodioxoles like 4-methoxy-1,3-benzodioxole are isolated from plant essential oils (e.g., Myristica fragrans) using ethanol extraction followed by GC-MS analysis. Solvent polarity adjustments (e.g., hexane vs. ethanol) improve yield .

Advanced Research Questions

Q. How do substituents (e.g., methoxy, fluorine) influence the electronic properties and reactivity of this compound?

- Answer : Electron-donating groups (e.g., methoxy) increase ring electron density, enhancing electrophilic substitution reactivity. Fluorine atoms (as in 2,2-difluoro analogs) stabilize intermediates via inductive effects, altering regioselectivity in reactions like aziridination (Scheme 27, ). Computational studies (DFT) model HOMO-LUMO gaps to predict reactivity trends .

Q. What contradictions exist in reported reaction mechanisms for benzodioxole derivatives, and how can they be resolved?

- Answer : Discrepancies arise in radical vs. polar pathways for halogenation. For example, bromination of 3a,7a-dihydro-1,3-benzodioxoles may proceed via bromonium ion intermediates (polar) or radical chain mechanisms. Kinetic isotope effects and ESR spectroscopy can distinguish pathways .

Q. How can spectroscopic data (e.g., UV-Vis, fluorescence) be leveraged to study benzodioxole-based chalcones for nonlinear optical (NLO) applications?

- Answer : UV-Vis absorption spectra (λmax ~350 nm) and fluorescence quantum yields (e.g., Φ = 0.45) correlate with π-conjugation length. Hyperpolarizability (β) measurements via Z-scan techniques quantify NLO efficiency. Substituent effects (e.g., nitro groups) enhance β values by 30–50% .

Methodological Guidance

Q. What purification strategies are recommended for benzodioxole derivatives with labile functional groups?

- Answer : For oxygen-sensitive intermediates, use inert atmosphere chromatography (e.g., Schlenk techniques). High-purity grades (>99%) are achieved via recrystallization (e.g., ethanol/water mixtures) or flash chromatography (silica gel, hexane/EtOAc gradients) .

Q. How should computational models be validated for predicting benzodioxole derivative stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。